molecular formula C13H19N4O3S- B288923 N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpentanimidate

N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpentanimidate

Cat. No. B288923
M. Wt: 311.38 g/mol
InChI Key: VWHDBTQMWUGSBH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpentanimidate, also known as sulfo-DADPS, is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

Sulfo-DADPS works by selectively labeling proteins that contain free sulfhydryl groups. The compound reacts with the thiol group of cysteine residues in proteins, forming a covalent bond. This labeling allows for the visualization and quantification of protein-protein interactions.
Biochemical and Physiological Effects:
Sulfo-DADPS has been shown to have minimal effects on protein function and activity, making it a useful tool for studying protein interactions. It has also been shown to have low toxicity in vitro, making it a safe option for use in experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpentanimidate is its ability to selectively label proteins, allowing for the study of specific protein interactions. It also has low toxicity and minimal effects on protein function. However, one limitation is that it requires the presence of free sulfhydryl groups, which not all proteins possess.

Future Directions

There are several future directions for N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpentanimidate research. One area of interest is the development of new labeling techniques that do not require free sulfhydryl groups. Another area of interest is the use of N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpentanimidate in the development of new biosensors for the detection of specific proteins. Additionally, further research is needed to fully understand the effects of N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpentanimidate on protein function and activity.
In conclusion, N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpentanimidate is a valuable tool for studying protein interactions in scientific research. Its selective labeling ability, low toxicity, and minimal effects on protein function make it a promising compound for future research.

Synthesis Methods

Sulfo-DADPS can be synthesized through a multi-step process involving the reaction of 4-nitrobenzenesulfonyl chloride with dimethylamine, followed by the reaction with 1,5-pentanediamine. The final product is obtained after purification and isolation.

Scientific Research Applications

Sulfo-DADPS has been extensively studied in the field of biochemistry and molecular biology due to its ability to selectively label proteins. It has been used as a fluorescent probe to study protein-protein interactions, protein folding, and enzyme kinetics. It has also been used in the development of biosensors for the detection of specific proteins.

properties

Product Name

N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpentanimidate

Molecular Formula

C13H19N4O3S-

Molecular Weight

311.38 g/mol

IUPAC Name

(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpentanimidate

InChI

InChI=1S/C13H20N4O3S/c1-4-5-6-13(18)15-21(19,20)12-9-7-11(8-10-12)14-16-17(2)3/h7-10H,4-6H2,1-3H3,(H,15,18)/p-1

InChI Key

VWHDBTQMWUGSBH-UHFFFAOYSA-M

Isomeric SMILES

CCCC/C(=N\S(=O)(=O)C1=CC=C(C=C1)N=NN(C)C)/[O-]

SMILES

CCCCC(=NS(=O)(=O)C1=CC=C(C=C1)N=NN(C)C)[O-]

Canonical SMILES

CCCCC(=NS(=O)(=O)C1=CC=C(C=C1)N=NN(C)C)[O-]

Origin of Product

United States

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